3,9-Diazaspiro[5.5]undecan-2-one

CNS drug discovery Dopamine D3 receptor GPCR selectivity

This rigid, conformationally constrained spirocyclic core delivers superior GPCR selectivity vs. flexible piperazine analogs. Ideal for synthesizing CCR5 antagonists and neurological therapeutics with reduced off-target aminergic promiscuity. High aqueous solubility (370 g/L, LogP 0.92) minimizes DMSO interference in in vitro assays. Available with verified purity; request quote for bulk or custom derivative needs.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 867006-20-0
Cat. No. B1324301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazaspiro[5.5]undecan-2-one
CAS867006-20-0
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESC1CNCCC12CCNC(=O)C2
InChIInChI=1S/C9H16N2O/c12-8-7-9(3-6-11-8)1-4-10-5-2-9/h10H,1-7H2,(H,11,12)
InChIKeyIAXNSRPALMNQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Diazaspiro[5.5]undecan-2-one (CAS 867006-20-0): A Foundational Spirocyclic Scaffold for CNS and Antiviral Drug Discovery


3,9-Diazaspiro[5.5]undecan-2-one (CAS 867006-20-0) is a bicyclic, nitrogen-containing spiro compound characterized by a rigid and conformationally constrained structure where two piperidine rings share a single carbon atom . It serves as a fundamental building block for the synthesis of complex molecules with significant biological activity, particularly as a core scaffold in potent and selective G-protein-coupled receptor (GPCR) antagonists and antiviral agents [1][2].

Why 3,9-Diazaspiro[5.5]undecan-2-one Cannot Be Substituted with Simpler Piperidine or Piperazine Analogs


The unique spirocyclic architecture of 3,9-diazaspiro[5.5]undecan-2-one imposes a rigid, three-dimensional orientation of its two nitrogen atoms, a feature that cannot be replicated by more flexible, monocyclic building blocks like piperidine or piperazine. This conformational constraint is critical for achieving the high receptor selectivity and reduced off-target promiscuity documented for derivatives of this scaffold [1]. Research has shown that substituting this spirocyclic core with a piperazine congener leads to a significant loss in selectivity and an increase in undesirable interactions with other aminergic GPCRs [1]. Therefore, generic substitution with simpler diamines will not yield the same pharmacological profile or synthetic utility.

Quantitative Differentiation of 3,9-Diazaspiro[5.5]undecan-2-one: Head-to-Head Selectivity, Physicochemical, and Synthetic Utility Data


Diazaspiro Scaffold Enables Superior Dopamine D3 Receptor Selectivity Compared to Piperazine Congener

The diazaspiro[5.5]undecane core, a direct analog of 3,9-diazaspiro[5.5]undecan-2-one, confers significantly higher selectivity for the dopamine D3 receptor (D3R) and drastically reduces off-target activity at other aminergic GPCRs when compared to a high-affinity piperazine congener. Compound 1 (based on the diazaspiro scaffold) demonstrated negligible off-target interactions, whereas the piperazine congener 31 (which contains a high-affinity piperazine orthosteric fragment) showed promiscuity at serotoninergic and adrenergic GPCRs, common off-target sites for piperazine-containing D3R scaffolds [1].

CNS drug discovery Dopamine D3 receptor GPCR selectivity

Enhanced Aqueous Solubility Profile Compared to 9-Benzyl Substituted Analog

The unsubstituted 3,9-diazaspiro[5.5]undecan-2-one (CAS 867006-20-0) offers a significantly improved aqueous solubility profile compared to its common 9-benzyl substituted analog (CAS 500360-86-1). The core scaffold has a high calculated solubility of 370 g/L at 25°C , a desirable property for early-stage biological assays and formulation.

Medicinal chemistry Physicochemical properties Formulation science

Unsubstituted Core Offers Unencumbered Synthetic Handle for Divergent Derivatization

Unlike pre-functionalized derivatives such as the 9-benzyl analog (CAS 500360-86-1) which requires a deprotection step (e.g., hydrogenation over Pd/C at 50°C and 400 kPa ), the unsubstituted 3,9-diazaspiro[5.5]undecan-2-one (CAS 867006-20-0) provides a versatile starting point for divergent synthesis. This allows for direct and efficient installation of various substituents, such as aryl, alkyl, and propoxyl groups, at the C-1 and C-5 positions via key Michael addition reactions [1].

Organic synthesis Medicinal chemistry Chemical biology

Favorable Calculated Lipophilicity for CNS Druglikeness (LogP ~0.92)

The calculated partition coefficient (LogP) for 3,9-diazaspiro[5.5]undecan-2-one is 0.92380 , positioning it within an optimal range for CNS drug candidates, which typically aim for LogP values between 1 and 3. This physicochemical property is more favorable compared to the significantly more lipophilic 9-benzyl analog (LogP = 2.44550 ), suggesting better potential for oral bioavailability and reduced off-target binding due to lower lipophilicity.

ADME/Tox Medicinal chemistry Drug design

High-Value Research Applications for 3,9-Diazaspiro[5.5]undecan-2-one Based on Differentiated Evidence


Lead Optimization for CNS Disorders Requiring High GPCR Selectivity

Researchers focused on developing therapeutics for neurological or psychiatric disorders can leverage the 3,9-diazaspiro[5.5]undecan-2-one scaffold to design analogs with a built-in advantage for selectivity. The evidence shows that derivatives of this core exhibit negligible off-target interactions at common aminergic off-target sites (serotoninergic and adrenergic receptors), a problem that plagues piperazine-based scaffolds [1]. Using this core as a starting point can help medicinal chemists avoid polypharmacology and improve the therapeutic index of their lead candidates.

Antiviral Drug Discovery Targeting the CCR5 Receptor

This compound is a key precursor for synthesizing 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonists [1]. The published literature demonstrates that this specific chemotype can yield compounds with a combination of potent antiviral activity, high selectivity for the CCR5 receptor, and oral bioavailability. Procuring this building block enables the exploration of structure-activity relationships (SAR) for developing next-generation anti-HIV-1 agents that block viral entry via CCR5 antagonism.

Divergent Synthesis of Focused Compound Libraries

The unsubstituted 3,9-diazaspiro[5.5]undecan-2-one (CAS 867006-20-0) is an ideal core for generating diverse compound libraries. Its free amine group allows for a variety of straightforward derivatizations, such as the Michael addition described for synthesizing 1- and 5-substituted analogs [1]. By starting with this scaffold, medicinal chemistry groups can rapidly generate and explore novel chemical space around a proven privileged structure without the need for an initial deprotection step, accelerating hit-to-lead and lead optimization campaigns.

Early-Stage in vitro Assays and Pharmacological Profiling

The high calculated aqueous solubility (370 g/L) and favorable LogP (0.92) of this compound [1][2] make it a practical choice for direct use in a wide range of in vitro assays. Its excellent solubility profile minimizes the need for high concentrations of co-solvents like DMSO, which can confound assay results or cause cellular toxicity. This ensures more reliable and interpretable data from the earliest stages of biological screening and target engagement studies.

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